![molecular formula C15H13ClN2O B3022130 (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone CAS No. 545340-46-3](/img/structure/B3022130.png)
(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone
描述
The compound of interest, (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone, is a chemical compound that is likely to possess a complex structure involving a chlorinated pyridinyl group and a quinolinyl methanone moiety. Although the specific compound is not directly described in the provided papers, similar compounds with related structures have been synthesized and studied, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves convergent synthetic strategies. For instance, a series of polysubstituted methanones with trifluoromethyl-substituted pyrazolyl and quinolinyl groups were synthesized starting from isatin and alkyl(aryl/heteroaryl) ketones. These compounds were obtained through a [3 + 2] cyclocondensation reaction, followed by classical dehydration reactions to yield the final products with yields up to 95% . This suggests that the synthesis of (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone could potentially be achieved through similar convergent synthetic routes, possibly involving cyclocondensation and dehydration steps.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one of interest has been confirmed by X-ray diffraction (XRD) studies. For example, a compound with a chloropyridinyl methoxy group and a tolyl methanone was crystallized in the monoclinic space group P21/c, with specific cell parameters and exhibited intermolecular hydrogen bonding . This information provides a basis for predicting that (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone may also crystallize in a similar fashion and could form intermolecular hydrogen bonds, contributing to its stability and solid-state properties.
Chemical Reactions Analysis
The related compounds have been shown to undergo classical dehydration reactions to yield dehydrated heterocyclic derivatives . This indicates that the compound of interest might also be reactive under conditions that promote dehydration, which could be useful in further chemical modifications or in the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone are not directly reported, the properties of similar compounds can provide some insights. For example, the cytotoxicity of related methanones has been evaluated, revealing that certain compounds exhibit significant cytotoxicity in human leukocytes at high concentrations . This suggests that the compound of interest may also possess biological activity, which could be relevant for pharmaceutical applications. Additionally, the crystalline structure and intermolecular interactions of similar compounds suggest that the compound may have distinct solid-state properties that could affect its solubility, stability, and reactivity .
属性
IUPAC Name |
(2-chloropyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-12(7-3-9-17-14)15(19)18-10-4-6-11-5-1-2-8-13(11)18/h1-3,5,7-9H,4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWNACRXXWDGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



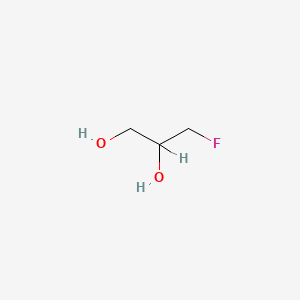
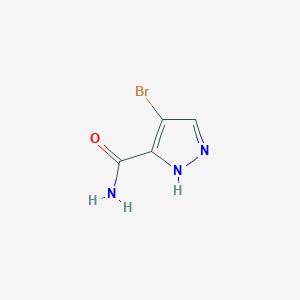
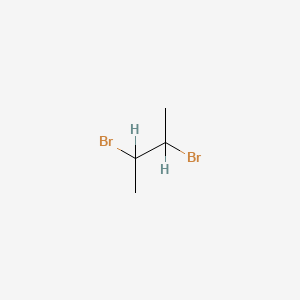

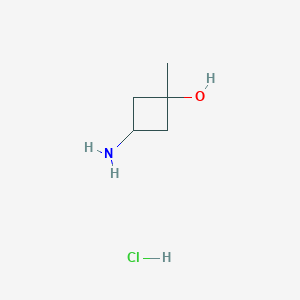
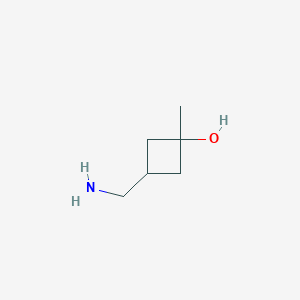
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B3022061.png)
![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3022062.png)
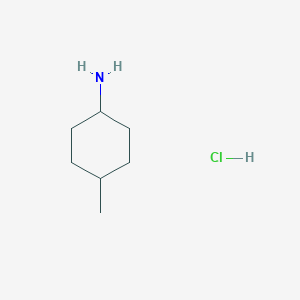
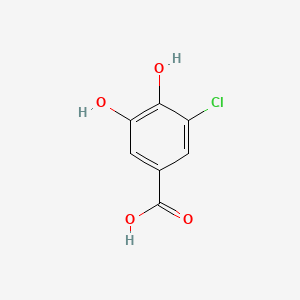
![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)
